N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 3-(6-ethoxypyridazin-3-yl)phenyl moiety.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-22-16-9-8-14(19-20-16)12-5-3-6-13(11-12)18-17(21)15-7-4-10-23-15/h3-11H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBYGFWMMKGXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction utilizes palladium as a catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its biological activity and potential as a drug candidate.
Medicine: It may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Synthesis Efficiency : Yields for thiophene carboxamides vary widely (16–84%), influenced by steric hindrance and reaction conditions. The target compound’s synthesis route is unspecified but likely involves similar coupling or condensation steps .
- Thermal Stability : Higher melting points (e.g., 240°C for Compound 58) correlate with rigid substituents like piperidinyl and chlorophenyl groups, suggesting stronger intermolecular forces .
- Functional Group Impact : Ethoxy and methoxy groups enhance lipophilicity, while hydroxyl and nitro groups increase polarity, affecting solubility and bioavailability .
Pharmacological Implications
Target Compound Hypotheses :
Structural Characterization Techniques
- IR Spectroscopy : Ethoxy C-O-C stretches (~1250 cm⁻¹) and pyridazine ring vibrations (~1550 cm⁻¹) confirm the target compound’s structure .
- NMR: Aromatic protons in the pyridazine ring (δ 7.5–8.5 ppm) and thiophene carboxamide NH (δ 10–11 ppm) are diagnostic .
- HRMS : Molecular ion peaks (e.g., m/z 383.47 for the sulfonamide analog) validate stoichiometry .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
The primary biological activity of this compound is attributed to its role as a protein kinase inhibitor . Protein kinases are pivotal in regulating various cellular processes, including cell growth, differentiation, and metabolism. Abnormalities in kinase activity are linked to numerous diseases, including cancer and inflammatory disorders. The compound specifically targets kinases involved in these pathological conditions, thereby modulating their activity and potentially providing therapeutic benefits.
Inhibition of Protein Kinases
Research indicates that derivatives of pyridazine, including this compound, exhibit potent inhibitory effects against several key protein kinases:
| Kinase Target | Inhibition Activity | Disease Association |
|---|---|---|
| c-Met | High | Cancer (e.g., lung cancer) |
| ALK | Moderate | Anaplastic large cell lymphoma (ALCL) |
| FLAP | Significant | Respiratory diseases |
These findings suggest that the compound could be effective in treating conditions associated with abnormal kinase signaling.
Case Studies
- Cancer Treatment : In preclinical studies, this compound demonstrated significant antitumor activity in models of lung cancer by inhibiting c-Met signaling pathways. This inhibition led to reduced tumor growth and increased apoptosis in cancer cells.
- Inflammation Models : The compound has also been evaluated in models of inflammation where it showed promise in reducing inflammatory markers through the inhibition of FLAP, which is crucial in leukotriene biosynthesis.
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue permeability with significant binding to plasma proteins.
- Metabolism : Primarily metabolized in the liver with multiple pathways leading to various metabolites.
- Excretion : Mainly excreted through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
